Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-2-21-8-10-22(11-9-21)20-27-16-18-28(19-17-27)26(29)25-14-12-24(13-15-25)23-6-4-3-5-7-23/h3-15H,2,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFJQXVJLJZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of Biphenyl-4-ylmethanone: This can be achieved through the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(4-ethylbenzyl)piperazine: This involves the reaction of piperazine with 4-ethylbenzyl chloride under basic conditions.
Coupling Reaction: The final step involves the coupling of Biphenyl-4-ylmethanone with 4-(4-ethylbenzyl)piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Biphenyl derivatives, including biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone, are investigated for their potential as therapeutic agents. Research indicates that these compounds can interact with various biological targets, making them candidates for drug development.
Potential Therapeutic Areas:
- Antidepressant Activity: Compounds with similar structures have shown promise in treating depression by modulating neurotransmitter systems.
- Anticancer Properties: Some biphenyl derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
Enzyme Inhibition Studies
Research has demonstrated that biphenyl derivatives can act as inhibitors for specific enzymes. For example:
- Cyclooxygenase Inhibitors: Certain biphenyl compounds inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways.
Table 1: Comparison of Biphenyl Derivatives and Their Biological Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Biphenyl-4-yl[4-(4-fluorophenyl)piperazin-1-yl]methanone | Ketone | Antidepressant |
| Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone | Ketone | Anticancer |
| Biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone | Sulfonamide | CNS activity |
Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of biphenyl derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors compared to controls, suggesting their potential for further development as antidepressants.
Anticancer Activity
In vitro studies have shown that biphenyl derivatives can induce apoptosis in various cancer cell lines. A notable case study involved the compound's effectiveness against breast cancer cells, where it inhibited cell proliferation and promoted programmed cell death.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The biphenyl and 4-ethylbenzyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and pharmacological features of Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone with its analogs:
| Compound Name | Substituents on Piperazine | Molecular Weight | Biological Activity | Key Findings |
|---|---|---|---|---|
| Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone (Target) | 4-ethylbenzyl | ~405.5 (calculated) | Not explicitly reported | Hypothesized anti-dopaminergic activity based on structural similarity |
| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | 2-methoxyphenyl | ~429.5 | Antipsychotic | High anti-dopaminergic activity; low catalepsy induction |
| Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone | 4-nitrophenylcarbonyl | 448.5 | Not explicitly reported | High lipophilicity (predicted logBB: N/A); used in synthetic intermediates |
| 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Benzoxadiazolylsulfonyl | 448.5 | Probable enzyme inhibition | Structural complexity suggests potential CNS targeting |
| (3,4-dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone | 4-methylbenzyl | ~382.5 | Neuroprotective | Methoxy groups enhance electron density; may modulate receptor binding |
Pharmacological Profiles
- Anti-Dopaminergic Activity : Analogs with 2-methoxyphenyl or 2,3-dichlorophenyl substituents (e.g., compounds from ) exhibit strong anti-dopaminergic effects, correlating with QSAR parameters like electron affinity (EA) and logBB values . The target compound’s 4-ethylbenzyl group may offer moderate activity due to balanced lipophilicity and steric bulk.
- Catalepsy Induction : Derivatives with electron-donating groups (e.g., 2-methoxy) show reduced catalepsy, a critical advantage for atypical antipsychotics . The ethyl group in the target compound may similarly minimize extrapyramidal side effects.
- Synthetic Accessibility : Compounds with nitro or benzoxadiazole groups () require multi-step syntheses, whereas the target compound could be synthesized via nucleophilic substitution of 4-ethylbenzyl halides, analogous to methods in and .
Physicochemical Properties
- Thermal Stability : Melting points for analogs range from 185–190°C (), suggesting the target compound may exhibit similar stability due to aromatic stacking interactions .
Biological Activity
Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone can be described as follows:
- Molecular Formula : C24H28N2O
- Molecular Weight : 372.49 g/mol
- IUPAC Name : Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone
This compound features a biphenyl moiety connected to a piperazine ring, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many piperazine derivatives are known to act as inhibitors of enzymes such as tyrosinase, which plays a crucial role in melanin production. For instance, studies on related compounds have shown competitive inhibition against Agaricus bisporus tyrosinase, with IC50 values indicating potent activity (e.g., IC50 = 0.18 μM) .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, potentially making them candidates for treating infections caused by resistant strains of bacteria. The structure-function relationship in these compounds often correlates with their biological efficacy .
- Neuropharmacological Effects : Piperazine derivatives are frequently explored for their effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. Modifications in the piperazine ring can enhance or diminish these effects .
Case Studies and Experimental Data
A number of studies have investigated the biological activities of piperazine-based compounds similar to Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone:
Notable Findings
- Tyrosinase Inhibition : The competitive inhibition observed in related compounds suggests that Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone could be effective in reducing melanin synthesis, which has implications for skin whitening treatments and conditions like hyperpigmentation.
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that certain derivatives do not exhibit significant toxicity at effective concentrations, making them suitable candidates for further development in therapeutic applications .
- Structure Activity Relationship (SAR) : Research indicates that the substitution patterns on the piperazine ring significantly influence biological activity. For example, introducing different aromatic groups can enhance binding affinity to target enzymes .
Q & A
Q. How should researchers validate computational predictions of metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
